1-(2-Fluoro-5-nitrophenyl)piperazine
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Overview
Description
1-(2-Fluoro-5-nitrophenyl)piperazine is an organic compound with the molecular formula C10H12FN3O2. It is a derivative of piperazine, a heterocyclic amine, and contains both a fluorine and a nitro group attached to a phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-nitrophenyl)piperazine typically involves the reaction of 2-fluoro-5-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Fluoro-5-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)piperazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure but with the nitro group in a different position.
1-(2-Nitrophenyl)piperazine: Lacks the fluorine atom.
1-(2-Fluorophenyl)piperazine: Lacks the nitro group.
Uniqueness
1-(2-Fluoro-5-nitrophenyl)piperazine is unique due to the presence of both the fluorine and nitro groups on the phenyl ring. This combination can enhance its reactivity and binding properties, making it a valuable compound for various research applications.
Biological Activity
1-(2-Fluoro-5-nitrophenyl)piperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a 2-fluoro-5-nitrophenyl group. The presence of halogen atoms, such as fluorine and nitro groups, often enhances biological activity by influencing the compound's lipophilicity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of piperazine derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 250 | Bactericidal |
Escherichia coli | 500 | Bacteriostatic |
Klebsiella pneumoniae | 125 | Bactericidal |
Candida albicans | 100 | Antifungal |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on staphylococci and enterobacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses bactericidal properties against certain strains, as evidenced by a ratio of Minimum Bactericidal Concentration (MBC) to MIC less than 4, suggesting effective killing action .
Anticancer Activity
Recent research has highlighted the anticancer potential of piperazine derivatives. In a study focusing on various synthesized compounds, including those related to this compound, significant anti-cancer properties were observed:
- Mechanism of Action : The compound induces apoptosis in cancer cells by targeting the BCL2 protein and caspases-3, which are crucial for regulating cell death pathways.
- Cell Lines Tested : The efficacy was evaluated in human ovarian cancer cell lines, showing promising results with low GI50 values (the concentration required to inhibit cell growth by 50%) .
Case Studies
- Antimicrobial Efficacy : A study conducted on various piperazine derivatives reported that those containing halogen substitutions exhibited enhanced antimicrobial activities. Specifically, derivatives similar to this compound showed improved efficacy against resistant strains of bacteria .
- Anticancer Research : In an investigation into the apoptotic effects of piperazine derivatives on cancer cells, researchers found that compounds similar to this compound effectively induced apoptosis through mitochondrial pathways, indicating their potential as therapeutic agents in oncology .
Properties
Molecular Formula |
C10H12FN3O2 |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI Key |
AEOYLRPAIZPAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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